N-(4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide
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Overview
Description
N-(4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide is a complex organic compound that features a pyrrolidine ring, a fluoropyrimidine moiety, and an acetamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Fluoropyrimidine Moiety: This step often involves nucleophilic substitution reactions where a fluorine atom is introduced into the pyrimidine ring.
Coupling Reactions: The final step involves coupling the pyrrolidine and fluoropyrimidine intermediates with an acetamide group under specific conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its unique structural features.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids, potentially inhibiting DNA and RNA synthesis. The pyrrolidine ring may enhance the compound’s binding affinity to certain proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide: can be compared with other fluoropyrimidine derivatives and pyrrolidine-containing compounds.
Fluoropyrimidine Derivatives: These include compounds like 5-fluorouracil, which is widely used in cancer treatment.
Pyrrolidine-Containing Compounds: Examples include pyrrolidine-based inhibitors and drugs used in various therapeutic areas.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
N-[4-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidine-1-carbonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3/c1-11(23)21-14-4-2-12(3-5-14)16(24)22-7-6-15(10-22)25-17-19-8-13(18)9-20-17/h2-5,8-9,15H,6-7,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHCPYSRTWDUPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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